molecular formula C10H13N3O B13939195 2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine

2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine

Cat. No.: B13939195
M. Wt: 191.23 g/mol
InChI Key: CSRHVEXUCHGEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine is an organic compound that features a furan ring substituted with dimethyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Substitution with dimethyl groups: The furan ring is then substituted with dimethyl groups using Friedel-Crafts alkylation.

    Formation of the pyrazole ring: The pyrazole ring is synthesized by the condensation of hydrazine with a 1,3-diketone.

    Coupling of the furan and pyrazole rings: The final step involves coupling the furan and pyrazole rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives.

Scientific Research Applications

2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-ylmethyl)-2h-pyrazol-3-ylamine: Lacks the dimethyl substitution on the furan ring.

    2-(4-Methyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine: Has only one methyl group on the furan ring.

Uniqueness

2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine is unique due to the presence of two methyl groups on the furan ring, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its stability and modify its interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-[(4,5-dimethylfuran-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H13N3O/c1-7-5-9(14-8(7)2)6-13-10(11)3-4-12-13/h3-5H,6,11H2,1-2H3

InChI Key

CSRHVEXUCHGEJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)CN2C(=CC=N2)N)C

Origin of Product

United States

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